
Methane, tetrakis(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methane, tetrakis(methylthio)-, also known as tetrakis(methylsulfanyl)methane, is an organic compound with the molecular formula C₅H₁₂S₄. It is characterized by the presence of four methylthio groups attached to a central methane carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methane, tetrakis(methylthio)- can be synthesized through the reaction of carbon tetrachloride with sodium methylthiolate. The reaction typically occurs in a polar solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at low temperatures (around -78°C) to ensure the stability of the intermediates .
Industrial Production Methods: The scalability of the process would depend on optimizing reaction conditions and ensuring the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Methane, tetrakis(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Substitution: The methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Substitution: Compounds with different functional groups replacing the methylthio groups.
Wissenschaftliche Forschungsanwendungen
Methane, tetrakis(methylthio)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of methane, tetrakis(methylthio)- involves its interaction with various molecular targets. The compound can undergo oxidation and substitution reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in changes in cellular processes, such as enzyme activity and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Tetrakis(methylsulfanyl)methane: Similar in structure but with different substituents.
1,3,8,10-tetrakis(methylthio)peropyrene:
Uniqueness: Methane, tetrakis(methylthio)- is unique due to its four methylthio groups, which confer specific chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial contexts .
Eigenschaften
CAS-Nummer |
6156-25-8 |
|---|---|
Molekularformel |
C5H12S4 |
Molekulargewicht |
200.4 g/mol |
IUPAC-Name |
tetrakis(methylsulfanyl)methane |
InChI |
InChI=1S/C5H12S4/c1-6-5(7-2,8-3)9-4/h1-4H3 |
InChI-Schlüssel |
VIKWCIAIVDLETK-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(SC)(SC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


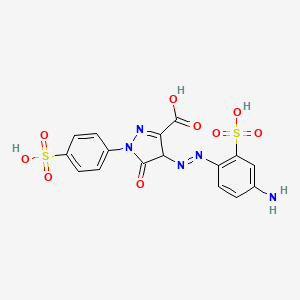
![2-[2-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14740342.png)
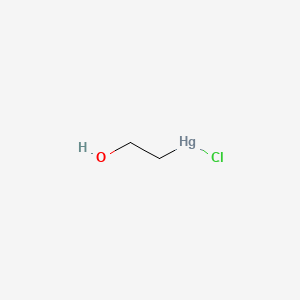
![N-[Bis(dimethylamino)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14740354.png)
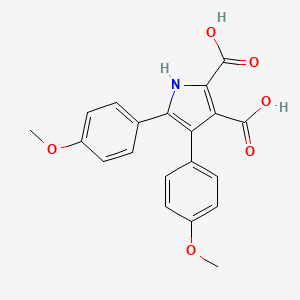

![Tributyl[(3,4-dichlorophenyl)methyl]phosphanium chloride](/img/structure/B14740362.png)
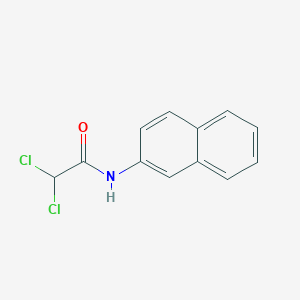

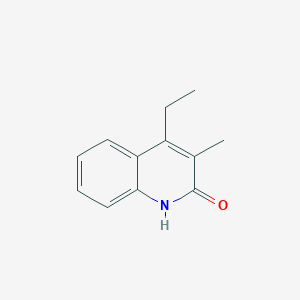
![1-Methyl-4-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]benzene](/img/structure/B14740402.png)
![Bicyclo[4.1.0]hept-2-ene](/img/structure/B14740416.png)


